AMMONIUM COPPER(II) SULFATE HEXAHYDRATE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of Ammonium Copper(II) Sulfate Hexahydrate and its related compounds can be achieved through the slow evaporation of an aqueous solution technique. Mixed crystals of ammonium nickel-copper sulfate hexahydrate, for instance, demonstrate a high transmittance in the ultraviolet region, making them suitable for applications in UV light filters and sensors. The crystallographic parameters and the thermal stability of these compounds have been thoroughly studied to understand their behavior under various temperature conditions (Ghosh et al., 2018).

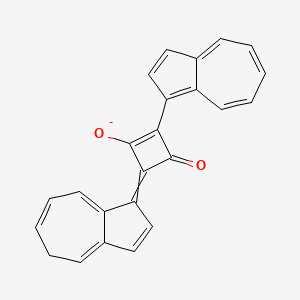

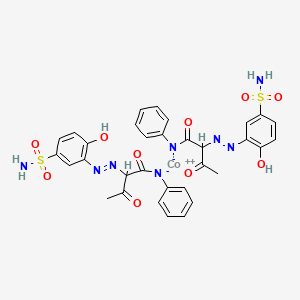

Molecular Structure Analysis

Various structural forms of ammonium copper sulfates have been synthesized under solvothermal conditions, exhibiting one-dimensional chain structures to three-dimensional open frameworks. These structures are crucial for understanding the compound's applications in different fields. For example, compounds with three-dimensional structures demonstrate open frameworks with channels, which can be significant for catalysis and ion exchange processes (Lin et al., 2008).

Chemical Reactions and Properties

The atmospheric corrosion of copper in the presence of ammonium sulfate particles reveals the formation of a Cu(NH3)2+ complex and the precipitation of basic copper sulfate under certain conditions. This process is vital for understanding the corrosion mechanism of copper materials in industrial applications (Lobnig et al., 2003).

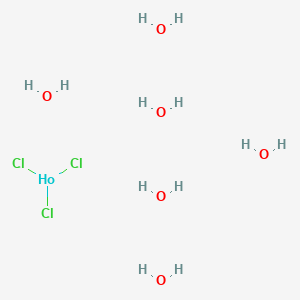

Physical Properties Analysis

The thermal decomposition of ammonium copper(II) sulfate hexahydrate involves the loss of water molecules of crystallization, which is essential for applications that require high thermal stability. Understanding the kinetics of this decomposition process provides insights into the material's suitability for high-temperature applications (Ball, 1995).

Chemical Properties Analysis

The electrochemical behavior of copper in ammonium-based molten salts highlights the stability of copper ions and the conditions for electrodeposition of copper metal. This research is critical for developing electroplating and corrosion protection technologies (Murase et al., 2001).

Aplicaciones Científicas De Investigación

Ammonium Copper(II) Sulfate Hexahydrate, also known as Ammonium Cupric Sulfate Hexahydrate, is a blue crystalline solid . It is soluble in water and is generally available in most volumes . It is produced to many standard grades when applicable, including Mil Spec (military grade); ACS, Reagent and Technical Grade; Food, Agricultural and Pharmaceutical Grade; Optical Grade, USP and EP/BP (European Pharmacopoeia/British Pharmacopoeia) and follows applicable ASTM testing standards .

-

Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.

-

Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.

-

Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.

-

Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.

-

Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.

-

Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .

-

Analytical Chemistry : Compounds like Ammonium Copper(II) Sulfate Hexahydrate are often used as reagents in analytical chemistry . They can participate in various chemical reactions, allowing scientists to detect, quantify, or study other substances.

-

Synthesis of Polymers : In the field of polymer science, such compounds can be used in the synthesis of polymers . They can act as catalysts, accelerating the chemical reactions that link monomers into polymers.

-

Photography : Some inorganic salts are used in photography . They can react with light to produce a visible image on photographic film or paper.

-

Agriculture : As a compound available in Food, Agricultural and Pharmaceutical Grade , it might be used in agricultural applications, perhaps as a micronutrient in fertilizers.

-

Pharmaceuticals : Given its availability in Pharmaceutical Grade , it could potentially be used in the manufacture of certain pharmaceutical products.

-

Materials Science : In the field of materials science, such compounds can be used in the creation of new materials .

Safety And Hazards

Propiedades

Número CAS |

13587-26-3 |

|---|---|

Nombre del producto |

AMMONIUM COPPER(II) SULFATE HEXAHYDRATE |

Fórmula molecular |

CuH20N2O14S2 |

Peso molecular |

399.84 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(+/-)-cis-(exo)-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B1143682.png)